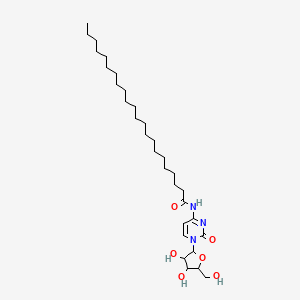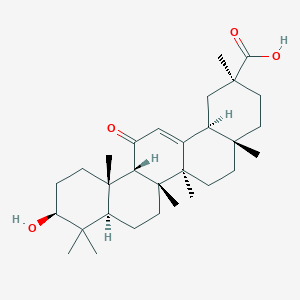
Ethiprole
Descripción general
Descripción
Etiprule es un insecticida de amplio espectro no sistémico que pertenece a la clase de los fenilpirazoles. Se utiliza principalmente para controlar una variedad de plagas, incluyendo saltahojas, trips, áfidos, gorgojos, moscas, larvas, saltamontes, psílidos, minadores de hojas y algunas especies de mosca blanca . Etiprule funciona interfiriendo con el paso de los iones cloruro a través del canal de cloruro regulado por el ácido gamma-aminobutírico (GABA), lo que interrumpe la actividad del sistema nervioso central y provoca la muerte en las plagas objetivo .
Aplicaciones Científicas De Investigación
Etiprule ha sido ampliamente estudiado por sus aplicaciones en la agricultura, particularmente en el control de plagas. Es eficaz contra una amplia gama de plagas de insectos, lo que lo hace valioso para proteger cultivos como el arroz y el té . Además de sus usos agrícolas, la etiprule ha sido estudiada por sus efectos en organismos no objetivo, como las abejas. La investigación ha demostrado que las dosis subletales de etiprule pueden afectar el desarrollo, los mecanismos de antioxidación, los mecanismos de desintoxicación y la expresión de genes relacionados con la inmunidad en las abejas . Esto destaca la importancia de comprender el impacto ecológico de la etiprule y su uso seguro en las prácticas agrícolas.
Mecanismo De Acción
Etiprule ejerce sus efectos bloqueando los canales de cloruro activados por GABA en el sistema nervioso central de los insectos . Esta interrupción del paso de los iones cloruro conduce a una hiperexcitación del sistema nervioso, lo que finalmente causa parálisis y muerte de las plagas objetivo . Los objetivos moleculares de la etiprule son los receptores GABA, que son cruciales para mantener la función neuronal normal en los insectos .
Análisis Bioquímico
Biochemical Properties
Ethiprole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the GABA receptor on the membrane of nervous system cells . By binding to this receptor, this compound inhibits the flow of chloride ions, leading to the disruption of normal neural transmission. This interaction results in the paralysis and eventual death of the target insects . Additionally, this compound has been observed to increase the activities of antioxidative enzymes such as superoxide dismutase and catalase, as well as detoxification factors like glutathione and glutathione S-transferase .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In honeybees, for instance, this compound has been shown to inhibit pupation and eclosion in a dose-dependent manner . It induces oxidative stress by increasing the activities of antioxidative enzymes and detoxification factors . This compound also influences cell signaling pathways and gene expression. For example, it upregulates the expression of pathogen recognition-related gene PGRP-4300 and detoxification-related gene CYP4G11 in honeybees .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the GABA receptor. By binding to this receptor, this compound disrupts the flow of chloride ions through the GABA-regulated chloride channel . This disruption leads to the inhibition of neural transmission, causing paralysis and death in insects . This compound’s binding interactions with the GABA receptor are crucial for its insecticidal activity. Additionally, this compound has been shown to induce oxidative stress and activate immune responses in honeybees by upregulating specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to sublethal concentrations of this compound has been shown to inhibit honeybee development and activate their defense and immune systems . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In honeybees, higher doses of this compound have been shown to significantly inhibit pupation and eclosion rates . At sublethal doses, this compound induces oxidative stress and activates immune responses . At higher doses, this compound can cause toxic effects, including developmental deficiencies, disordered immune action, and abnormal reproduction and neurobehavior in non-target organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. In rice, for example, the main metabolic pathway involves the production of a sulfone form via the oxidation of the sulfoxide group . This compound interacts with enzymes such as glutathione S-transferase, which plays a role in its detoxification . The metabolic pathways of this compound are crucial for understanding its persistence and degradation in different environments.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed, distributed, and excreted in organisms following oral administration . The compound can accumulate in specific tissues, and its distribution is influenced by factors such as binding to transport proteins and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for assessing its potential impact on non-target organisms.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target sites, such as the GABA receptor on the membrane of nervous system cells . This compound’s activity and function are influenced by its localization within specific cellular compartments. The compound’s targeting signals and post-translational modifications may direct it to specific organelles, affecting its overall efficacy and toxicity .
Métodos De Preparación
Etiprule se sintetiza a través de una serie de reacciones químicas que involucran intermediarios clave. Un método implica la reacción de 5-amino-1-(2,6-dicloro-4-trifluorometilfenil)-4-etilsulfinilpirazol-3-carbonitrilo con cloruro de tionilo trifluorometil en condiciones controladas para producir etiprule de alta pureza . El proceso implica el uso de agentes reductores y condiciones de reacción específicas para lograr un alto rendimiento y pureza del producto final . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando vías de reacción similares, con un control cuidadoso de los parámetros de reacción para garantizar la consistencia y la calidad del producto .
Análisis De Reacciones Químicas
Etiprule sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el cloruro de sulfurílico y agentes reductores para pasos intermedios específicos . Los principales productos formados a partir de estas reacciones incluyen la etiprule sulfona, que es un metabolito de la etiprule . La oxidación de la etiprule conduce a la formación de la etiprule sulfona, que conserva la actividad insecticida .
Comparación Con Compuestos Similares
Etiprule es similar a otros insecticidas fenilpirazoles, como el fipronil . Ambos compuestos comparten un modo de acción similar, apuntando a los canales de cloruro activados por GABA en los insectos . Etiprule se ha encontrado que tiene un espectro de actividad diferente y puede ser más efectivo contra ciertas plagas en comparación con el fipronil . Otros compuestos similares incluyen la etiprule desulfinilada, que tiene una mayor actividad insecticida que la etiprule y el fipronil . La estructura química única de la etiprule, con sus sustituyentes específicos, contribuye a sus propiedades insecticidas distintivas y su efectividad contra una amplia gama de plagas .
Propiedades
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELVJVBIYMIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058003 | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181587-01-9 | |
| Record name | Ethiprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181587-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethiprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181587019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5527E53JNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)





![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)






